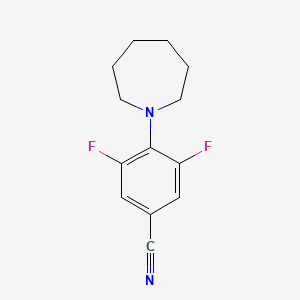

3,5-Difluoro-4-azepan-1-ylbenzonitrile

Description

3,5-Difluoro-4-azepan-1-ylbenzonitrile is a fluorinated aromatic nitrile derivative featuring a seven-membered azepane ring substituted at the para position of the benzene core. The fluorine atoms at the 3- and 5-positions of the benzene ring contribute to electronic effects, while the azepane moiety introduces conformational flexibility and basicity, influencing solubility and target interaction .

Properties

Molecular Formula |

C13H14F2N2 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

4-(azepan-1-yl)-3,5-difluorobenzonitrile |

InChI |

InChI=1S/C13H14F2N2/c14-11-7-10(9-16)8-12(15)13(11)17-5-3-1-2-4-6-17/h7-8H,1-6H2 |

InChI Key |

PRMAWQCBXSKONL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2F)C#N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs, reactivity, and physicochemical properties. Key analogs are identified based on similarity scores (0.90–0.98) from chemical databases and synthetic reports .

Structural Analogues and Similarity Metrics

Physicochemical and Reactivity Comparisons

- Electrophilicity : Nitro-substituted analogs (e.g., CAS 1123172-88-2) exhibit stronger electron-withdrawing effects than the azepane-containing target compound, leading to higher reactivity in nucleophilic aromatic substitution (SNAr) reactions .

- Synthetic Accessibility : Azepane incorporation requires multi-step synthesis (e.g., alkylation of benzonitrile precursors), whereas nitro analogs are often prepared via direct nitration .

Research Findings and Data Tables

Spectroscopic Data (Selected Examples)

- 3,5-Difluoro-4-azepan-1-ylbenzonitrile :

Critical Discussion of Limitations

- Data Gaps : Direct bioactivity data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence. Comparisons rely on structural inferences.

- Synthetic Challenges : Azepane ring installation may require optimization to improve yields, as seen in related hydantoin derivatives (e.g., 78% yield in compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.